Superior Antiproliferative Potency of Natural (R)-Goniothalamin Over Synthetic (S)-Enantiomer in Breast Cancer Cells
A direct head-to-head comparison of the natural enantiomer (R)-goniothalamin (R-GNT) and its synthetic counterpart (S)-goniothalamin (S-GNT) demonstrates that R-GNT is significantly more potent in inhibiting the proliferation of MCF-7 breast cancer cells [1]. While specific IC50 values for both enantiomers are not provided in the abstract, the study explicitly concludes that 'The natural enantiomer R-GNT proved more effective in both cell lines than did the synthetic enantiomer S-GNT' [1]. This differential potency is critical, as S-GNT is often considered a potential substitute in research settings.
| Evidence Dimension | Antiproliferative Activity |
|---|---|
| Target Compound Data | More effective in inhibiting cell proliferation (qualitative finding) |
| Comparator Or Baseline | (S)-goniothalamin (S-GNT), which was less effective |
| Quantified Difference | Not specified in the provided source (qualitative superiority) |
| Conditions | MCF-7 breast cancer cells |
Why This Matters
Ensuring procurement of the correct enantiomer ((R)-goniothalamin) is essential for research outcomes, as the synthetic enantiomer exhibits reduced potency, potentially leading to false-negative results or inaccurate dose-response assessments.
- [1] Semprebon, S. C., et al. (2015). Antiproliferative activity of goniothalamin enantiomers involves DNA damage, cell cycle arrest and apoptosis induction in MCF-7 and HB4a cells. Toxicology in Vitro, 30(1 Pt B), 250-263. View Source
